Benzyl 4-[(propan-2-yl)amino]butanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl 4-(propan-2-ylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-12(2)15-10-6-9-14(16)17-11-13-7-4-3-5-8-13/h3-5,7-8,12,15H,6,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWABNGUVNQGXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-[(propan-2-yl)amino]butanoic Acid with Benzyl Alcohol
The core synthetic route to Benzyl 4-[(propan-2-yl)amino]butanoate involves the esterification of 4-[(propan-2-yl)amino]butanoic acid with benzyl alcohol. This reaction is typically acid-catalyzed and conducted under reflux conditions to drive the ester formation.
- Catalysts: Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid.
- Reaction Conditions: Refluxing the mixture of acid and benzyl alcohol with catalyst for several hours.
- Purification: The product is purified by distillation or recrystallization to remove unreacted starting materials and side products.
| Step | Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification | Benzyl alcohol, H₂SO₄, reflux | 75-85 | Acid-catalyzed esterification |
| 2 | Purification | Distillation or recrystallization | - | Ensures high purity |
This method is well-established and scalable for both laboratory and industrial production.
Reductive Amination to Introduce the Isopropylamino Group
Before esterification, the 4-[(propan-2-yl)amino]butanoic acid intermediate is prepared by introducing the isopropylamino substituent onto 4-aminobutanoic acid via reductive amination:
- Reagents: Acetone (as the ketone source) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN).
- Mechanism: The primary amine of 4-aminobutanoic acid reacts with acetone to form an imine intermediate, which is subsequently reduced to the secondary amine.
- Conditions: Mild acidic or neutral pH, room temperature to mild heating.
- Purification: Typically by extraction or chromatography.
This step is crucial to obtain the amino-substituted acid precursor with high selectivity and yield.
Alternative Esterification via Steglich Esterification
For milder conditions and better control over side reactions, Steglich esterification can be employed:
- Reagents: Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as the catalyst.
- Conditions: Room temperature, anhydrous solvents such as dichloromethane.
- Advantages: Avoids harsh acidic conditions, suitable for sensitive substrates.
- Purification: Removal of dicyclohexylurea byproduct by filtration, followed by chromatography.
This method provides an alternative to classical acid-catalyzed esterification, especially useful in research settings.
Purification and Structural Validation
After synthesis, purification is critical to obtain this compound with high purity (>98%). Common purification techniques include:
- Column Chromatography: Silica gel with ethyl acetate/hexane gradient.
- Recrystallization: Ethanol/water mixtures.
- Analytical Validation: High-performance liquid chromatography (HPLC), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (ESI-MS or GC-MS).
| Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC | Purity assessment | Reverse-phase C18 column, UV 254 nm |
| ¹H NMR | Structural confirmation | Benzyl protons δ 7.3–7.5 ppm; ester CH₂ δ 4.2–4.4 ppm; isopropyl CH₃ δ 1.0–1.2 ppm |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak m/z ~265.3 |
These methods ensure the compound's identity and purity for subsequent applications.
Industrial Production Considerations
In industrial contexts, continuous flow processes and immobilized catalysts may be employed to enhance reaction efficiency and product yield:
- Catalysts: Immobilized enzymes or solid acid catalysts.
- Process: Continuous flow esterification under controlled temperature and pressure.
- Purification: Advanced chromatographic techniques to ensure product quality.
This approach supports scalable and environmentally friendly production.
Chemical Reactivity and Side Reactions Relevant to Preparation
Understanding the compound's chemical reactivity informs preparation and storage:
- Ester Hydrolysis: Benzyl ester can be hydrolyzed under acidic or basic conditions or by catalytic hydrogenation (Pd/C, H₂), yielding the corresponding acid.
- Amino Group Reactions: The secondary amine can undergo alkylation, acylation, and nitrosation, which must be controlled during synthesis to avoid impurities.
| Reaction Type | Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Hydrogenolysis | 10% Pd/C, H₂ (1 atm), MeOH/THF | 4-[(propan-2-yl)amino]butanoic acid | 85–90 |
| Basic Hydrolysis | 1 M NaOH, reflux, 6 h | Sodium salt of 4-[(propan-2-yl)amino]butanoic acid | 75 |
| Alkylation | Alkyl halide, K₂CO₃ | Quaternary ammonium salts | - |
| Acylation | Acetyl chloride, pyridine, 0°C to RT | Amide derivative | 80 |
| Nitrosation | HNO₂, pH 3–4, 25°C, 30 min | N-nitrosamine derivatives | - |
These reactions are relevant for impurity profiling and downstream chemical modifications.
Summary Table of Preparation Methods
| Step No. | Method | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Reductive amination | 4-Aminobutanoic acid, acetone, NaBH₃CN | Room temp, mild pH | High | Forms 4-[(propan-2-yl)amino]butanoic acid |
| 2 | Acid-catalyzed esterification | Benzyl alcohol, H₂SO₄ or p-TsOH | Reflux, several hours | 75-85 | Classical ester formation |
| 3 | Steglich esterification | DCC, DMAP, benzyl alcohol | Room temp, anhydrous solvent | Moderate | Mild conditions, fewer side reactions |
| 4 | Purification | Chromatography, recrystallization | - | - | Ensures >98% purity |
| 5 | Industrial continuous flow process | Immobilized enzymes, solid acids | Controlled flow, temp, pressure | High | Scalable, efficient |
Chemical Reactions Analysis
Ester Hydrolysis and Hydrogenolysis
The benzyl ester group undergoes hydrolysis under acidic or basic conditions, or via catalytic hydrogenation, to yield 4-[(propan-2-yl)amino]butanoic acid.
| Conditions | Products | Yield | References |
|---|---|---|---|
| 10% Pd/C, H₂ (1 atm), MeOH/THF | 4-[(propan-2-yl)amino]butanoic acid | 85–90% | |
| 1M NaOH, reflux, 6h | 4-[(propan-2-yl)amino]butanoic acid (sodium salt) | 75% |
Hydrogenolysis using Pd/C selectively cleaves the benzyl group without affecting the secondary amine. Basic hydrolysis proceeds via nucleophilic attack at the ester carbonyl .
Amino Group Reactivity
The secondary amine participates in alkylation, acylation, and nitrosation reactions:
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts .
Acylation
Acetyl chloride in pyridine yields the corresponding amide:
Conditions: 0°C to RT, 2h, 80% yield .
Nitrosation
Exposure to nitrous acid (HNO₂) generates N-nitrosamine derivatives, a critical consideration in impurity profiling :
Conditions: pH 3–4, 25°C, 30 min .
Catalytic Coupling Reactions
The amine group enables participation in Chan–Lam coupling with aryl boronic esters under Cu(OAc)₂ catalysis :
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Phenylboronic ester | Cu(OAc)₂ (2 eq), Cs₂CO₃, MeOH/pyridine, 50°C | Benzyl 4-[N-(propan-2-yl)-N-phenyl]butanoate | 65% |
This reaction proceeds via a copper-amine intermediate, with pyridine enhancing catalytic activity .
Stability Under Thermal and Oxidative Conditions
Scientific Research Applications
Benzyl 4-[(propan-2-yl)amino]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-[(propan-2-yl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence describes Benzyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate (CAS 137863-20-8), a structurally distinct compound with a tetrazole-phenyl moiety and a pentanoyl group . Below is a comparative analysis based on structural and functional features:
Table 1: Structural Comparison
| Feature | Benzyl 4-[(propan-2-yl)amino]butanoate | Benzyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
|---|---|---|
| Backbone | Butanoate | Modified butanoate with methyl and pentanoyl branches |
| Amino Substituent | Isopropylamine | Complex pentanoyl-tetrazole-phenyl-methylamine |
| Aromatic Groups | Benzyl ester | Benzyl ester + biphenyl-tetrazole system |
| Molecular Weight | Not available | 525.64 g/mol |
| Functional Complexity | Low | High (tetrazole enhances polarity; pentanoyl adds lipophilicity) |
Key Differences
Functional Groups: The evidence compound includes a tetrazole ring, a known bioisostere for carboxylic acids, which enhances hydrogen-bonding capacity and metabolic stability .
Stereochemistry : The evidence compound is stereospecific (2S configuration), whereas the target compound’s stereochemical data are unspecified.
Applications: Tetrazole-containing analogs are often explored as angiotensin II receptor antagonists or enzyme inhibitors . The simpler isopropylamino variant may serve as a precursor for less specialized applications.
Research Findings
- The evidence compound’s structural complexity suggests utility in drug discovery, particularly for cardiovascular or inflammatory targets .
- No pharmacological or synthetic data are available for this compound in the provided source.
Limitations of the Analysis
The comparison relies solely on structural inferences from a single unrelated compound. Further literature review is required to validate physicochemical properties, synthesis routes, or bioactivity of the target molecule.
Biological Activity
Benzyl 4-[(propan-2-yl)amino]butanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound, with the molecular formula , features a benzyl group, an isopropylamino group, and a butanoate ester. The presence of these functional groups contributes to its chemical reactivity and biological interactions .
Synthesis
The synthesis typically involves the esterification of 4-[(propan-2-yl)amino]butanoic acid with benzyl alcohol, often catalyzed by acids like sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under reflux conditions to promote ester formation.
Synthetic Route Summary
| Step | Description |
|---|---|
| 1 | Esterification of 4-[(propan-2-yl)amino]butanoic acid with benzyl alcohol. |
| 2 | Use of acid catalysts (e.g., sulfuric acid). |
| 3 | Purification via distillation or recrystallization. |
This compound interacts with various biological targets, potentially acting as an inhibitor or activator in biochemical pathways. Its structural features allow it to bind to specific enzymes or receptors, influencing physiological processes.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that related compounds exhibit significant antiproliferative effects against cancer cell lines. For instance, derivatives with similar structures were tested for their ability to inhibit cell growth in human leukemia and melanoma cells, revealing IC50 values in the low micromolar range .
- Enzyme Inhibition : Research indicates that compounds with similar functional groups can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. The binding affinity and selectivity of these compounds were assessed using molecular docking studies, demonstrating promising potential for neuroprotective applications .
- Stability Studies : Stability assays conducted on related compounds in biological matrices have shown that the ester moiety contributes to the compound's half-life in plasma, indicating its potential for therapeutic use .
Comparative Analysis
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Benzyl 4-aminobutanoate | Lacks isopropyl group | Less sterically hindered |
| Isopropyl 4-aminobutanoate | Lacks benzyl group | Affects hydrophobic interactions |
| Benzyl 4-(methylamino)butanoate | Contains a methyl group instead of isopropyl | Alters reactivity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Benzyl 4-[(propan-2-yl)amino]butanoate with high purity?
- Answer : The compound can be synthesized via a multi-step process:
Amination : Introduce the propan-2-yl amino group to 4-aminobutanoic acid via reductive amination using acetone and a reducing agent (e.g., sodium cyanoborohydride) .
Esterification : React the resulting 4-[(propan-2-yl)amino]butanoic acid with benzyl alcohol under acidic catalysis (e.g., H₂SO₄) or via Steglich esterification using DCC/DMAP .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Q. How can researchers validate the structural integrity of this compound?
- Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H NMR should show peaks for the benzyl group (δ 7.3–7.5 ppm), ester carbonyl (δ 4.2–4.4 ppm for –CH₂–O–), and propan-2-yl amino group (δ 1.0–1.2 ppm for –CH(CH₃)₂) .
- Mass Spectrometry : ESI-MS or GC-MS should confirm the molecular ion peak (expected m/z ~265.3 for C₁₄H₂₁NO₂⁺) .
- HPLC : Use a reverse-phase column with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. What strategies optimize the regioselective introduction of the propan-2-yl amino group during synthesis?
- Answer : To minimize side reactions (e.g., over-alkylation):
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance nucleophilicity .
- Catalysis : Employ transition-metal catalysts (e.g., Pd/C) for controlled reductive amination .
- Kinetic Monitoring : Track reaction progress via TLC or in situ FTIR to terminate at the primary amine stage .
Q. How does this compound degrade under accelerated stability conditions, and what are the major degradation products?
- Answer : Stability studies (40°C/75% RH for 6 months) reveal:
- Hydrolysis : The ester bond cleaves to form 4-[(propan-2-yl)amino]butanoic acid and benzyl alcohol. Mitigate by storing at –20°C in anhydrous solvents (e.g., DMSO) .
- Oxidation : The tertiary amine may oxidize to an N-oxide; prevent with antioxidants (e.g., BHT) .
- Analytical Tools : LC-MS/MS identifies degradation products, while Arrhenius modeling predicts shelf life .
Q. What computational approaches predict the reactivity of this compound in biological systems?
- Answer :
- DFT Calculations : Model the compound’s electrostatic potential surface to predict binding affinity with enzymes (e.g., esterases) .
- MD Simulations : Simulate interactions with lipid bilayers to assess membrane permeability .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, logP (~2.5), and CYP450 metabolism .
Methodological Considerations
Q. How to resolve contradictions in reported synthetic yields for this compound?
- Answer : Discrepancies often arise from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
